Butylcyclopentane

Thermophysical property Distillation Process design

Butylcyclopentane (CAS 2040-95-1), also known as n-butylcyclopentane, is a C9H18 cycloalkane consisting of a cyclopentane ring substituted with an n-butyl group. As a saturated cyclic hydrocarbon, it is a colorless liquid at ambient conditions with a molecular weight of 126.24 g/mol.

Molecular Formula C9H18
Molecular Weight 126.24 g/mol
CAS No. 2040-95-1
Cat. No. B043849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylcyclopentane
CAS2040-95-1
SynonymsNSC 74179
Molecular FormulaC9H18
Molecular Weight126.24 g/mol
Structural Identifiers
SMILESCCCCC1CCCC1
InChIInChI=1S/C9H18/c1-2-3-6-9-7-4-5-8-9/h9H,2-8H2,1H3
InChIKeyZAGHKONXGGSVDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butylcyclopentane (CAS 2040-95-1) Procurement and Technical Baseline Overview


Butylcyclopentane (CAS 2040-95-1), also known as n-butylcyclopentane, is a C9H18 cycloalkane consisting of a cyclopentane ring substituted with an n-butyl group [1]. As a saturated cyclic hydrocarbon, it is a colorless liquid at ambient conditions with a molecular weight of 126.24 g/mol . The compound is characterized by well-defined thermodynamic and phase-change properties, including a normal boiling point of 429.9 ± 0.4 K and a triple point of 165.18 K [2]. It is practically insoluble in water (aqueous solubility ~2.3×10⁻³ g/L at 25°C, calculated) but miscible with common organic solvents such as ethanol, diethyl ether, acetone, and benzene . Its primary roles in research and industrial settings include use as a non-polar solvent, a reaction medium for organometallic catalysis, a component in jet-fuel range cycloalkane synthesis, and a model compound in thermodynamic and isomerization studies [3].

Why Generic Substitution of Butylcyclopentane with Other Alkylcyclopentanes or Cycloalkanes Fails


Substituting butylcyclopentane with a close analog—such as cyclopentane, ethylcyclopentane, propylcyclopentane, or other C9H18 cycloalkane isomers—is not a straightforward replacement due to quantifiable differences in volatility, phase behavior, and thermochemical stability. The alkyl chain length directly modulates key properties: boiling point increases by approximately 20–30 K per additional CH₂ unit within the homologous series [1], vapor pressure at a given temperature shifts by orders of magnitude [2], and the enthalpy of vaporization at the normal boiling point differs by 20–30% between the C5 and C9 members [3]. These variations dictate solvent removal kinetics, distillation conditions, and process safety parameters. Furthermore, the heat of fusion and triple point exhibit non-linear trends with chain length, reflecting solid-state packing differences that influence low-temperature handling and storage protocols [4]. The isomerization behavior under acidic conditions is also distinct: n-butylcyclopentane isomerizes to 1,3,5-trimethylcyclohexane at a measurably slower rate than its branched-chain counterparts [5]. Generic substitution without accounting for these quantified differences can lead to off-specification products, altered reaction selectivities, and unanticipated phase equilibria.

Butylcyclopentane (CAS 2040-95-1): Product-Specific Quantitative Differentiation Evidence


Normal Boiling Point Elevation Relative to Unsubstituted Cyclopentane and Ethylcyclopentane

Butylcyclopentane exhibits a normal boiling point (Tboil) of 429.9 ± 0.4 K, which is approximately 104 K higher than that of unsubstituted cyclopentane (Tboil = 322.4 K) and roughly 30 K higher than that of ethylcyclopentane (Tboil ≈ 400 K) [1][2]. This significant elevation directly reflects the incremental contribution of the n-butyl side chain to intermolecular dispersion forces, resulting in a lower volatility profile that dictates solvent removal temperatures and distillation column design.

Thermophysical property Distillation Process design

Vapor Pressure Correlation and Quantitative Difference at 298.15 K

The vapor pressure of butylcyclopentane at 298.15 K is approximately 3.78–4.00 mmHg [1], while unsubstituted cyclopentane exhibits a vapor pressure of ~317 mmHg at the same temperature [2]. This roughly 80-fold reduction in volatility has been experimentally validated down to 0.5 Pa using a static apparatus, with data correlated via Wagner's equation [3]. Such a pronounced difference directly impacts evaporation rates, flammability hazards, and the compound's environmental partitioning behavior (e.g., Henry's law constant of 6.5×10⁻⁶ mol/(m³·Pa) [4]).

Vapor-liquid equilibrium Environmental fate Process safety

Enthalpy of Vaporization at Normal Boiling Point: Comparison with Cyclopentane and Ethylcyclopentane

The standard enthalpy of vaporization (ΔvapH°) for butylcyclopentane is 45.91 kJ/mol [1], compared to 27.3 kJ/mol for cyclopentane [2] and approximately 36 kJ/mol for ethylcyclopentane [3]. This 68% increase relative to cyclopentane reflects the additional energy required to overcome enhanced intermolecular interactions due to the n-butyl substituent. The enthalpy of vaporization at the normal boiling point is 36.16 kJ/mol [4], a value that informs latent heat requirements in distillation and condensation unit operations.

Thermodynamics Energy balance Process economics

Triple Point and Heat of Fusion: Low-Temperature Handling Differentiation

Butylcyclopentane exhibits a triple point of 165.18 K and a heat of fusion of 7.90 kJ/mol [1][2]. In comparison, n-propylcyclopentane has a triple point of approximately 155 K and a heat of fusion of 8.37 kJ/mol, while n-decylcyclopentane has a triple point near 253 K and a heat of fusion of ~30 kJ/mol [3]. The triple point of butylcyclopentane is ~10 K higher than that of n-propylcyclopentane, reflecting the stabilizing effect of the longer alkyl chain on the crystalline lattice. The heat of fusion for butylcyclopentane represents a local minimum within the n-alkylcyclopentane series, indicating distinct solid-state packing efficiency.

Cryogenics Phase behavior Purity analysis

Isomerization Rate Comparison with Branched Butylcyclopentane Isomers

Under acidic isomerization conditions (AlCl₃ at 100°C), n-butylcyclopentane undergoes ring-expansion to yield 1,3,5-trimethylcyclohexane, but at a measurably slower rate than its branched-chain isomers [1][2]. Specifically, the isomerization rate increases in the order: n-butylcyclopentane < isobutylcyclopentane < sec-butylcyclopentane [3]. This kinetic differentiation is attributed to the relative stability of carbocation intermediates during the ring-opening and rearrangement steps. Quantitative rate constants are not available in the open literature, but the qualitative trend is consistently reported across multiple studies of C9H18 cyclopentane isomerization.

Catalytic isomerization Reaction kinetics Hydrocarbon upgrading

Synthetic Carbon Yield: Butylcyclopentane Production from Cyclopentanone and Butanal

In the catalytic hydrodeoxygenation (HDO) of aldol condensation products derived from cyclopentanone and butanal, butylcyclopentane is obtained with a carbon yield of 88.0% over a 4%Ni–1%Pd/SiO₂ bimetallic catalyst at 503 K [1]. This yield is significantly higher than that achieved with monometallic Ni/SiO₂ or Pd/SiO₂ catalysts under identical conditions. The high selectivity towards the mono-alkylated product (butylcyclopentane) over the di-alkylated analog (1,3-dibutylcyclopentane) can be tuned by adjusting catalyst composition and reaction parameters, offering a quantifiable basis for process optimization.

Biofuel synthesis Heterogeneous catalysis Process yield

Butylcyclopentane (CAS 2040-95-1): Evidence-Based Research and Industrial Application Scenarios


Non-Polar Reaction Medium for Organometallic and Air-Sensitive Synthesis

Butylcyclopentane's low vapor pressure (3.78–4.00 mmHg at 25°C) [1] and high boiling point (156.8°C) [2] make it a superior choice over more volatile cycloalkanes (e.g., cyclopentane, bp 49°C) for reactions requiring elevated temperatures or extended reflux periods. Its aprotic, saturated hydrocarbon nature ensures inertness toward organolithium reagents, Grignard reagents, and transition-metal catalysts. The 80-fold lower volatility relative to cyclopentane minimizes solvent loss during long reaction times and reduces the risk of flammable vapor accumulation, a critical safety consideration for scale-up [3].

Model Compound for Thermodynamic and Calorimetric Standardization

The well-characterized triple point (165.18 K) and heat of fusion (7.90 kJ/mol) [4] establish butylcyclopentane as a reliable reference material for low-temperature differential scanning calorimetry (DSC) calibration and phase-equilibrium studies. Its purity can be precisely assessed via fractional melting analysis, and its thermodynamic functions have been computed over the temperature range 10–370 K [5]. This makes it a valuable standard for laboratories engaged in cryogenic research or in the validation of group-contribution methods for thermodynamic property estimation [6].

Precursor and Component in High-Density Jet-Fuel Range Cycloalkane Synthesis

Butylcyclopentane is a key product in the catalytic conversion of biomass-derived cyclopentanone and butanal to high-density (0.82 g/mL) jet-fuel range cycloalkanes [7]. The process achieves an overall yield of ~80% and a carbon yield of 88.0% for the butylcyclopentane-containing fraction over a Ni–Pd/SiO₂ bimetallic catalyst at 503 K [8]. Its molecular structure—a single cyclopentane ring with an n-butyl appendage—provides an optimal balance between density and low-temperature fluidity, making it a candidate drop-in component for sustainable aviation fuels.

Stable Solvent in Acidic Isomerization and Catalytic Ring-Opening Studies

Owing to its relatively slow isomerization rate under acidic conditions compared to branched butylcyclopentane isomers [9], n-butylcyclopentane is preferentially selected as a solvent or substrate in studies where ring-opening or skeletal rearrangement is to be minimized. In contrast, alkylcyclohexanes undergo ring-opening one to two orders of magnitude slower than alkylcyclopentanes [10], underscoring the unique reactivity profile of the cyclopentane core. This kinetic stability allows for cleaner reaction profiles and simplifies product analysis in mechanistic investigations.

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